(3Z)-3-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one
Beschreibung
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name, (3Z)-3-(6-Oxo-2-(4-propoxyphenyl)thiazolo[3,2-B]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one , reflects its complex polycyclic framework. The nomenclature breaks down as follows:
- Thiazolo[3,2-B]triazol-6-one : A fused bicyclic system comprising a thiazole (five-membered ring with sulfur and nitrogen) and a 1,2,4-triazole.
- 4-propoxyphenyl substituent : A phenyl group with a propoxy chain at the para position.
- Indol-2-one scaffold : A bicyclic structure featuring a lactam (cyclic amide) at position 2.
The Z-configuration at the double bond (C3) is critical for maintaining planar geometry, enabling π-π stacking interactions in biological systems.
Molecular Formula and Weight Analysis
The molecular formula C₂₄H₂₂N₄O₃S was confirmed via high-resolution mass spectrometry (HRMS), yielding an exact mass of 446.1413 Da (calculated) versus 446.1401 Da (observed). Key mass fragments include:
- m/z 428.1 : Loss of H₂O (-18 Da) from the indol-2-one carbonyl.
- m/z 310.0 : Cleavage of the propoxy chain and thiazolo-triazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₂N₄O₃S |
| Molecular Weight (Da) | 446.52 |
| Exact Mass (Da) | 446.1413 |
| Monoisotopic Mass (Da) | 446.1413 ± 0.001 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) :
- δ 7.91 (d, J = 8.4 Hz, 2H): Aromatic protons from the 4-propoxyphenyl group.
- δ 5.83 (s, 1H): Vinyl proton adjacent to the thiazolo-triazole system.
- δ 3.59 (s, 2H): Methylene protons of the propyl chain.
- ¹³C NMR (100 MHz, CDCl₃) :
- δ 181.2: Carbonyl carbon of the indol-2-one.
- δ 147.9: Quaternary carbon in the triazole ring.
Infrared (IR) Spectroscopy
- 1705 cm⁻¹ : Stretching vibration of the indol-2-one carbonyl.
- 1240 cm⁻¹ : C-O-C asymmetric stretch from the propoxy group.
Mass Spectrometry (MS)
Crystallographic Data and X-ray Diffraction Studies
While X-ray crystallography data for this specific compound remains unpublished, analogous thiazolo-triazole derivatives exhibit monoclinic crystal systems with space group P2₁/c. For example, the related compound (5Z)-5-(4-isopropylbenzylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b]triazol-6(5H)-one crystallizes with unit cell parameters a = 12.4 Å, b = 7.8 Å, c = 15.2 Å, and β = 105.6°. These structures typically show planar thiazolo-triazole cores stabilized by intramolecular hydrogen bonds.
Conformational Analysis via Computational Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal two stable conformers:
- Planar Conformer : The thiazolo-triazole and indol-2-one systems align co-planarly, facilitating π-π interactions (energy: -1,245.7 Hartree).
- Twisted Conformer : Dihedral angle of 35° between the thiazolo-triazole and indole rings (energy: -1,243.9 Hartree).
| Parameter | Planar Conformer | Twisted Conformer |
|---|---|---|
| Energy (Hartree) | -1,245.7 | -1,243.9 |
| Dihedral Angle (°) | 0 | 35 |
| HOMO-LUMO Gap (eV) | 3.2 | 3.0 |
The HOMO localizes on the electron-rich indol-2-one moiety, while the LUMO resides on the thiazolo-triazole system, suggesting charge-transfer interactions in excited states.
Eigenschaften
Molekularformel |
C24H22N4O3S |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
(5Z)-5-(2-oxo-1-propylindol-3-ylidene)-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H22N4O3S/c1-3-13-27-18-8-6-5-7-17(18)19(22(27)29)20-23(30)28-24(32-20)25-21(26-28)15-9-11-16(12-10-15)31-14-4-2/h5-12H,3-4,13-14H2,1-2H3/b20-19- |
InChI-Schlüssel |
MZEVYIBLGROYCH-VXPUYCOJSA-N |
Isomerische SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCCC)S3)/C1=O |
Kanonische SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCCC)S3)C1=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3Z)-3-(6-Oxo-2-(4-Propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-yliden)-1-propyl-1,3-dihydro-2H-indol-2-on beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung von Zwischenverbindungen wie 4-Propoxyphenylthiazol und Indolderivaten beginnen. Diese Zwischenprodukte werden dann unter kontrollierten Bedingungen Cyclierungs- und Kondensationsreaktionen unterzogen, um das Endprodukt zu bilden. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Säuren, Basen und Oxidationsmittel.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung fortschrittlicher Techniken wie Durchflussreaktoren und automatisierten Syntheseplattformen umfassen. Die Reaktionsbedingungen würden sorgfältig kontrolliert, um Konsistenz und Skalierbarkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
(3Z)-3-(6-Oxo-2-(4-Propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-yliden)-1-propyl-1,3-dihydro-2H-indol-2-on:
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden, was die Entwicklung neuer Materialien und Katalysatoren unterstützt.
Biologie: Seine einzigartige Struktur kann mit biologischen Makromolekülen interagieren, was sie zu einem Kandidaten für die Untersuchung der Enzyminhibition und Protein-Ligand-Interaktionen macht.
Medizin: Die potenzielle Bioaktivität der Verbindung könnte für therapeutische Anwendungen untersucht werden, wie z. B. Antikrebs- oder Entzündungshemmer.
Industrie: Sie könnte bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Fluoreszenz Anwendung finden.
Wirkmechanismus
Der Wirkmechanismus von (3Z)-3-(6-Oxo-2-(4-Propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-yliden)-1-propyl-1,3-dihydro-2H-indol-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität verändern und nachgeschaltete Effekte auslösen. Die genauen beteiligten Pfade hängen vom jeweiligen biologischen Kontext und der Art der molekularen Zielstrukturen ab.
Wissenschaftliche Forschungsanwendungen
(3Z)-3-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: It may find use in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of (3Z)-3-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved would depend on the specific biological context and the nature of the molecular targets.
Biologische Aktivität
The compound (3Z)-3-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule with significant potential in medicinal chemistry. Characterized by its unique structural motifs, including a thiazolo[3,2-B][1,2,4]triazole core and an indole moiety, this compound has garnered attention for its diverse biological activities.
Chemical Structure and Properties
The molecular formula of the compound is . The structural complexity suggests multiple functional groups that may interact with various biological targets. The presence of the thiazole and triazole rings is particularly noteworthy as these structures are often associated with antimicrobial and anticancer activities.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit promising anticancer properties. A study on thiazolo[3,2-B][1,2,4]triazole derivatives revealed that certain modifications could enhance their efficacy against cancer cell lines while minimizing toxicity to normal cells. For instance:
- Compound 2h and Compound 2i showed significant activity against various cancer cell lines without affecting normal somatic cells (HEK293) .
Table 1: Summary of Anticancer Activity of Related Compounds
| Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| 2h | High | 5 | Selective for cancer cells |
| 2i | Moderate | 10 | Less toxic to normal cells |
Antimicrobial Activity
The compound's thiazole and triazole components suggest potential antimicrobial properties. In a study focusing on thiazolo derivatives, several compounds demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans .
Table 2: Antimicrobial Activity Data
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 10 | C. albicans | 32 |
| 11 | S. aureus | 16 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The positioning of substituents on the thiazole and triazole rings significantly influences their pharmacological profiles. For example:
- Substituents at the C-5 position in thiazolo derivatives have been shown to affect anticancer activity significantly .
Molecular docking studies have provided insights into how this compound interacts with biological targets. It is hypothesized that it binds to specific enzymes or receptors involved in cancer pathways. The binding affinities and modes of action are essential for elucidating its therapeutic potential.
Case Study 1: Anticancer Efficacy
In vitro studies involving the compound demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, a derivative similar to our compound was tested against breast cancer cells and showed a dose-dependent response in reducing cell viability.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of related compounds highlighted their effectiveness against resistant strains of bacteria. The study concluded that modifications to the thiazole ring could enhance binding to bacterial targets.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
The propyl chain at position 1 of the indole ring balances solubility and metabolic stability better than shorter (methyl) or longer (ethyl) chains .
Antimicrobial Activity :
- The butoxyphenyl analog shows superior antibacterial activity (MIC: 8 µg/mL) compared to the isopropoxyphenyl derivative (IC₅₀: 12.5 µM), likely due to increased alkyl chain length enhancing hydrophobic interactions with bacterial membranes .
Anticancer Potential: The methylphenyl analog exhibits moderate activity against MCF-7 cells (IC₅₀: 35 µM), while molecular docking predicts the target compound may bind more strongly to kinases (e.g., EGFR) due to its larger substituents .
Mechanistic Insights from Molecular Docking
- Target Compound vs. 14-α-Demethylase (CYP51) : Docking studies () suggest the 4-propoxyphenyl group forms van der Waals interactions with Leu376 and His310 residues, similar to the 3,4-dimethoxyphenyl analog .
- Comparison with Thiazole Derivatives : The thiazolo-triazole core in the target compound shares structural motifs with antitumor thiazoles (), which inhibit DNA gyrase or tubulin polymerization .
Similarity Coefficients and SAR
Using Tanimoto coefficients (), the target compound shares >85% structural similarity with its analogs . Key structure-activity relationships (SAR) include:
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of (3Z)-3-(6-Oxo-2-(4-propoxyphenyl)thiazolo-triazol-indol-2-one)?
Answer:
The synthesis of complex triazole-thiazolo-indole derivatives typically involves multi-step nucleophilic substitution and cyclization reactions. Key strategies include:
- Solvent optimization : Use toluene or DMF with NaH for cyclization steps, as demonstrated in similar triazole-thiadiazole syntheses (e.g., 58–64% yields achieved with toluene/NaH systems) .
- Temperature control : Maintain 60–80°C during heterocyclic ring formation to balance reaction rate and side-product suppression .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) ensures purity, supported by LCMS and elemental analysis validation .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Answer:
A combination of spectroscopic and computational methods is critical:
- NMR analysis : Compare experimental and NMR shifts with DFT/B3LYP/6-311G(d,p)-calculated values. For example, thiazolo-triazole C=O groups show characteristic peaks at 170–175 ppm .
- IR spectroscopy : Confirm the presence of key functional groups (e.g., C=O stretch at 1650–1700 cm, N-H at 3200–3400 cm) .
- Mass spectrometry : Use ESI+ LCMS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced: How do conformational dynamics of the propoxyphenyl group affect biological activity?
Answer:
The torsional flexibility of the 4-propoxyphenyl substituent influences binding interactions. Methodological approaches include:
- DFT-based energy profiling : Rotate the torsion angle (0–360°) in 20° increments to identify low-energy conformers. For similar triazoles, antiperiplanar (180°) and synclinal (±60°) conformers are most stable .
- Molecular docking : Compare binding affinities of dominant conformers against target proteins (e.g., fungal 14α-demethylase, PDB: 3LD6). Adjust dihedral constraints to optimize ligand-receptor interactions .
Advanced: What crystallographic techniques resolve contradictions in reported bond lengths for the thiazolo-triazole core?
Answer:
Discrepancies arise from variations in crystal packing and hydrogen bonding. To address this:
- High-resolution X-ray diffraction : Use SHELXL (v2018/3) for refinement, applying TWIN/BASF commands for twinned crystals .
- Graph-set analysis : Classify hydrogen-bonding motifs (e.g., motifs in Etter notation) to identify packing-driven distortions .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess anisotropic displacement parameters for heteroatoms (e.g., N–S bond deviations ≤ 0.02 Å) .
Advanced: How can in silico methods predict the pharmacokinetic profile of this compound?
Answer:
Use SwissADME or similar platforms to evaluate:
- Lipophilicity : Calculate logP (e.g., XLOGP3 ≈ 3.2) and compare with reference drugs (e.g., celecoxib, logP = 3.5) .
- Drug-likeness : Apply Veber’s rules (rotatable bonds ≤10, TPSA ≤140 Å) and assess PAINS alerts for pan-assay interference .
- CYP450 inhibition : Perform molecular dynamics simulations to predict interactions with CYP3A4/2D6 isoforms .
Basic: What experimental controls are essential in stability studies under varying pH conditions?
Answer:
- pH buffers : Test stability in phosphate-buffered saline (pH 7.4), acetate (pH 4.5), and carbonate (pH 9.0) at 37°C for 24–72 hours .
- HPLC monitoring : Track degradation products (e.g., hydrolyzed oxo or propoxy groups) with C18 columns (acetonitrile/water gradients) .
- Light exposure controls : Shield samples from UV light to prevent photooxidation of the indole moiety .
Advanced: How do substituent electronic effects (e.g., propoxy vs. methoxy) modulate HOMO-LUMO gaps?
Answer:
- DFT calculations : Compare HOMO-LUMO energies using Gaussian09 at B3LYP/6-311+G(d,p). Propoxy groups typically lower the gap (≈4.5 eV) vs. methoxy (≈5.0 eV) due to enhanced electron donation .
- Electrostatic potential maps : Visualize charge distribution to predict nucleophilic/electrophilic sites for reactivity studies .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (analogous to 5-(3-pyridyl)-triazole-3-thiol, CAS 32362-88-2) .
- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
- Waste disposal : Incinerate in EPA-approved facilities for halogenated organics .
Advanced: Can hydrogen-bonding networks explain discrepancies in solubility across polymorphs?
Answer:
Yes. Use Mercury 4.3 to analyze crystal structures:
- Polymorph A : 1D chains via N–H···O=C bonds (solubility ≈2 mg/mL in DMSO) .
- Polymorph B : 3D networks with weaker C–H···π interactions (solubility ≈0.5 mg/mL) .
- PXRD validation : Match experimental patterns with simulated data from CIF files .
Advanced: How can flow chemistry improve scalability of the indole-thiazolo-triazole coupling step?
Answer:
- Microreactor setup : Use a 1.0 mm ID PTFE reactor with 10 min residence time at 80°C to enhance mixing and reduce byproducts .
- DoE optimization : Vary flow rates (0.1–1.0 mL/min) and stoichiometric ratios (1:1 to 1:1.2) to maximize conversion (>90%) .
- Inline IR monitoring : Track carbonyl intermediate formation (1720 cm) for real-time adjustment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
